molecular formula C30H21B3O6 B12512157 ((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid

((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid

Cat. No.: B12512157
M. Wt: 509.9 g/mol
InChI Key: PKGGYGUPFXOBCY-UHFFFAOYSA-N
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Description

((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: is a complex organoboron compound It is characterized by its unique structure, which includes three boronic acid groups attached to a central benzene ring through ethynyl and phenyl linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid typically involves multiple steps. One common method includes the Sonogashira coupling reaction, where ethynylbenzene derivatives are coupled with a central benzene ring. The boronic acid groups are then introduced through subsequent reactions, such as hydroboration or direct borylation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid groups can yield borate esters, while substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: has several applications in scientific research:

Mechanism of Action

The mechanism by which ((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid exerts its effects involves the interaction of the boronic acid groups with various molecular targets. These interactions can include the formation of reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. The ethynyl and phenyl linkers provide structural rigidity and facilitate specific binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Ethynylphenylboronic acid
  • Benzylboronic acid

Uniqueness

((Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(benzene-4,1-diyl))triboronic acid: is unique due to its multi-boronic acid structure, which allows for multiple interactions with molecular targets. This makes it more versatile compared to simpler boronic acids, which typically have only one boronic acid group. The presence of ethynyl and phenyl linkers also provides additional sites for functionalization and enhances the compound’s stability and reactivity .

Properties

Molecular Formula

C30H21B3O6

Molecular Weight

509.9 g/mol

IUPAC Name

[4-[2-[3,5-bis[2-(4-boronophenyl)ethynyl]phenyl]ethynyl]phenyl]boronic acid

InChI

InChI=1S/C30H21B3O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21,34-39H

InChI Key

PKGGYGUPFXOBCY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)B(O)O)C#CC4=CC=C(C=C4)B(O)O)(O)O

Origin of Product

United States

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